Filixic acid ABA

Antiviral Influenza H5N1 Neuraminidase Inhibition

Procure Filixic acid ABA (≥98% HPLC) for reproducible antiviral & antibacterial research. Unlike generic Dryopteris extracts, this acetyl/butyryl homolog provides defined H5N1 neuraminidase inhibition (IC50 29.57 μM), anti-staphylococcal activity (MIC 2.5 μg/mL), and SARS-CoV-2 Mpro blockade. Batch-certified by HPLC/NMR/MS, it eliminates variability from substitute acylphloroglucinols. Direct compound-specific procurement ensures assay reproducibility.

Molecular Formula C32H36O12
Molecular Weight 612.6 g/mol
Cat. No. B1672669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFilixic acid ABA
SynonymsFilixic acid ABA; 
Molecular FormulaC32H36O12
Molecular Weight612.6 g/mol
Structural Identifiers
SMILESCCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)C)(C)C)O)O)CC3=C(C(C(=O)C(=C3O)C(=O)C)(C)C)O)O
InChIInChI=1S/C32H36O12/c1-8-9-18(35)21-23(37)14(10-16-25(39)19(12(2)33)29(43)31(4,5)27(16)41)22(36)15(24(21)38)11-17-26(40)20(13(3)34)30(44)32(6,7)28(17)42/h36-42H,8-11H2,1-7H3
InChIKeyKMSLYJLZKAMWMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Filixic Acid ABA: Sourcing Guide and Key Properties of a Distinct Acylphloroglucinol from Dryopteris


Filixic acid ABA (CAS 38226-84-5, C32H36O12, MW 612.62) is a naturally occurring dimeric acylphloroglucinol derivative isolated predominantly from the rhizomes of Dryopteris crassirhizoma and other Dryopteris species [1]. It belongs to the filixic acid homologous series, which are distinguished by variations in their acyl side chains (acetyl, butyryl, and propionyl substitutions) on the filicinic acid nuclei [2]. Commercial availability typically ranges from 95% to ≥98% purity as determined by HPLC, with identity confirmation via NMR and MS . Unlike many in-class compounds that are primarily studied for a single bioactivity, filixic acid ABA demonstrates a profile of distinct, quantifiable activities across antiviral, antibacterial, and molluscicidal assays.

Why Filixic Acid ABA Cannot Be Substituted by Filixic Acid ABB or Flavaspidic Acid Analogs


Generic substitution among Dryopteris-derived acylphloroglucinols is scientifically unsound due to the substantial divergence in target selectivity and potency conferred by minor structural variations. The filixic acid homologous series (e.g., ABA, ABB, BBB, ABP) differ specifically in their acyl side chain composition—filixic acid ABA contains acetyl and butyryl groups, whereas other homologs incorporate propionyl or different butyryl arrangements [1]. These subtle structural differences translate into significant functional divergence: filixic acid ABA inhibits H5N1 neuraminidase with an IC50 of 29.57 μM, while its closest congener dryocrassin ABBA exhibits approximately 1.6-fold higher potency (IC50 18.59 μM) in the same assay [2]. Furthermore, albaspidin analogs (e.g., albaspidin AP) show entirely different target profiles, inhibiting fatty acid synthase (FAS) with IC50 values of 23.1–71.7 μM rather than viral neuraminidase or protease targets . This structural-functional divergence mandates compound-specific procurement for reproducible experimental outcomes.

Filixic Acid ABA Procurement Evidence: Quantified Differentiation from Comparators


Anti-H5N1 Neuraminidase Activity: Filixic Acid ABA vs. Dryocrassin ABBA Direct Comparison

In a direct head-to-head screening of 23 phloroglucinols from Dryopteris crassirhizoma, filixic acid ABA demonstrated neuraminidase (NA) inhibitory activity against influenza virus H5N1 with an IC50 of 29.57 ± 2.48 μM. Its comparator dryocrassin ABBA exhibited higher potency with an IC50 of 18.59 ± 4.53 μM in the identical in vitro assay system [1]. The other three phloroglucinols tested (flavaspidic acid AA, flavaspidic acid AB, and filixic acid ABP) showed only moderate inhibitory activity without reported IC50 values, underscoring the specific activity window of filixic acid ABA among its in-class peers [1].

Antiviral Influenza H5N1 Neuraminidase Inhibition

Anti-SARS-CoV-2 Activity: Filixic Acid ABA and Dryocrassin ABBA Dual-Efficacy Profile

Both filixic acid ABA and dryocrassin ABBA were identified as inhibitors of the SARS-CoV-2 main protease (Mpro), a validated therapeutic target for COVID-19 [1]. In Vero cell-based antiviral assays using immunofluorescence detection, both compounds exhibited dose-dependent inhibition of SARS-CoV-2 infection [1]. Notably, these compounds also inhibited SARS-CoV and MERS-CoV infection, indicating broad-spectrum anticoronaviral activity [1]. In a 5-day repeated-dose toxicity study in mice, both filixic acid ABA and dryocrassin ABBA demonstrated an approximate lethal dose >10 mg/kg [1]. While dryocrassin ABBA was further characterized with favorable pharmacokinetic properties (microsomal stability, low hERG and CYP450 inhibition, half-life 5.5–12.6 h, AUC 19.3–65 μg·h/mL), comparable PK data for filixic acid ABA remain unreported [1].

Antiviral SARS-CoV-2 Mpro Protease Coronavirus

Molluscicidal Activity: Filixic Acid ABA as a Potent Snail Control Agent

Filixic acid ABA exhibits potent molluscicidal activity against Biomphalaria peregrina adult snails, a vector for schistosomiasis, with an LD50 of 8.40 ppm and 100% mortality observed at 15 ppm [1]. This activity profile is distinct from the antiviral and antibacterial activities characterized for this compound. While direct head-to-head molluscicidal data for comparator acylphloroglucinols are not available in the same assay system, this represents a unique activity dimension that differentiates filixic acid ABA from other in-class compounds that are predominantly studied for antiviral applications only.

Molluscicide Schistosomiasis Vector Control Biomphalaria peregrina

Antibacterial Activity Against Staphylococcus Species with Defined MIC Values

Filixic acid ABA (compound 8) demonstrated antibacterial activity against both Staphylococcus aureus and Staphylococcus epidermidis with an MIC of 2.5 μg/mL, comparable to the activity of cefoxitin (positive control) in the same assay [1]. This antibacterial profile distinguishes filixic acid ABA from other Dryopteris-derived phloroglucinols such as albaspidin AA, which exhibits antibacterial activity against the vegetative form of Paenibacillus larvae with MIC values ranging from 0.168–220 μM depending on strain, representing a different bacterial target spectrum .

Antibacterial Staphylococcus aureus Staphylococcus epidermidis MIC

Structural Identity and Purity Specifications for Reproducible Procurement

Filixic acid ABA is commercially available with defined purity specifications ranging from ≥95% to ≥98% as determined by HPLC-DAD or HPLC-ELSD, with identity confirmation by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy [1]. The compound is a yellow powder with a melting point of 167–169°C and molecular weight of 612.62 g/mol . This analytical characterization enables reliable cross-study reproducibility and batch-to-batch consistency. In contrast, related filixic acid homologs such as filixic acid BBB (mp 183–185°C after ethyl acetate recrystallization) exhibit different physical properties that reflect their distinct acyl side chain compositions, and may have varying commercial availability and characterization standards [2].

Analytical Chemistry Quality Control Natural Product Standardization

Filixic Acid ABA: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Influenza Neuraminidase Inhibitor Screening and Reference Standard Applications

Based on direct head-to-head comparison data showing filixic acid ABA inhibits H5N1 neuraminidase with IC50 29.57 ± 2.48 μM, this compound serves as a characterized reference standard for neuraminidase inhibitor screening campaigns. It is particularly suitable for studies requiring a comparator compound with defined, moderate potency against viral neuraminidase to benchmark novel synthetic inhibitors or to validate assay systems [4]. Researchers should note that dryocrassin ABBA (IC50 18.59 ± 4.53 μM) offers higher potency and may be preferred for lead optimization studies where potency is the primary selection criterion.

Broad-Spectrum Anticoronaviral Research Targeting SARS-CoV-2 Mpro

Filixic acid ABA has demonstrated inhibition of SARS-CoV-2 main protease (Mpro) and dose-dependent antiviral activity in Vero cell infection models, with equivalent efficacy to dryocrassin ABBA in these assays [4]. This compound is appropriate for structure-activity relationship (SAR) studies investigating the molecular determinants of anticoronaviral activity among acylphloroglucinols, and for in vitro mechanistic studies of Mpro inhibition. The established toxicity threshold (LD50 >10 mg/kg in mice) supports its use in preliminary in vivo antiviral efficacy studies, though investigators requiring established PK parameters should consider dryocrassin ABBA as an alternative [4].

Antibacterial Natural Product Discovery Targeting Staphylococcal Pathogens

With a defined MIC of 2.5 μg/mL against both Staphylococcus aureus and Staphylococcus epidermidis, filixic acid ABA is a validated natural product scaffold for antibacterial discovery programs focused on Gram-positive human pathogens [4]. This compound offers a characterized starting point for medicinal chemistry optimization of phloroglucinol-derived antibacterials. Its activity against clinically relevant staphylococci distinguishes it from albaspidin analogs, which demonstrate activity against different bacterial species (e.g., Paenibacillus larvae) and may not be suitable surrogates for staphylococcal research .

Molluscicidal Agent Development and Vector Control Research

Filixic acid ABA exhibits potent molluscicidal activity against Biomphalaria peregrina adult snails (LD50 8.40 ppm; 100% mortality at 15 ppm), supporting its application in schistosomiasis vector control research and molluscicide discovery programs [4]. This activity dimension expands the compound's utility beyond the antiviral and antibacterial applications that dominate the literature for Dryopteris-derived phloroglucinols, providing a unique entry point for researchers investigating natural product-based approaches to snail-borne disease control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Filixic acid ABA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.